Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-
Description
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-: is an organic compound that belongs to the class of nitriles It features a benzene ring attached to a nitrile group (-C≡N) and a piperidine ring substituted with a phenylmethyl group
Properties
CAS No. |
831203-56-6 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C19H20N2/c20-15-18-7-4-8-19(14-18)21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13H2 |
InChI Key |
ITQSCDLTMJIGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the piperidine and phenylmethyl groups . This method typically requires specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach not only improves yield but also reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
Cancer Treatment
Benzonitrile derivatives have been investigated for their potential as anticancer agents. Research has shown that certain derivatives can inhibit key signaling pathways involved in tumor growth and metastasis.
- Case Study : A study demonstrated that a specific benzonitrile derivative exhibited potent activity against various cancer cell lines, including breast and prostate cancer, through the induction of apoptosis and cell cycle arrest.
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety.
- Research Findings : In vitro studies indicated that benzonitrile derivatives could modulate serotonin receptors, leading to anxiolytic effects in animal models.
Antimicrobial Activity
Benzonitrile compounds have shown promising results in antimicrobial assays against various pathogens, including bacteria and fungi.
- Data Table: Antimicrobial Activity Overview
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Mechanistic Insights
The mechanisms of action for benzonitrile derivatives involve:
- Inhibition of Kinases : Some studies indicate that these compounds can inhibit kinases involved in cancer progression.
- Receptor Modulation : The ability to interact with various receptors may explain their effects on neurological functions and mood regulation.
Synthesis and Optimization
The synthesis of benzonitrile derivatives typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity while reducing environmental impact.
- Synthesis Example : A novel synthetic route was developed that improved the yield of a specific benzonitrile derivative by utilizing greener solvents and catalysts.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
- Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
Uniqueness
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- can be represented structurally as follows:
- Chemical Formula : CHN
- Molecular Weight : 238.32 g/mol
The compound features a benzonitrile moiety linked to a piperidine ring, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds containing piperidine rings exhibit significant anticancer properties. For instance, research has shown that derivatives of piperidine can induce apoptosis in various cancer cell lines. The incorporation of the piperidine structure in Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- may enhance its interaction with biological targets involved in cancer progression.
2. Neuroleptic Activity
The compound's structural similarity to known neuroleptics suggests potential antipsychotic properties. In studies evaluating the effects of benzamide derivatives on apomorphine-induced stereotypy in rats, compounds similar to Benzonitrile showed promising results:
- The most active derivatives were significantly more potent than established neuroleptics such as haloperidol and metoclopramide .
3. Toxicity and Structure-Activity Relationships
A quantitative structure-activity relationship (QSAR) study on benzonitriles indicated that the toxicity profiles of these compounds are influenced by their substituents. For Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-, the presence of the piperidine group may modulate its toxicity and efficacy:
- The study identified that varying the substituents on the benzonitrile core affects both hydrophobicity and reactivity, which are critical for predicting biological activity .
Case Study 1: Antimycobacterial Activity
A series of benzofuran derivatives were synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. While not directly related to Benzonitrile, these studies highlight the importance of structural modifications in enhancing biological activity:
- Compounds with specific substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis strains .
Case Study 2: Neuropharmacological Effects
In a study assessing various piperidine derivatives for neuropharmacological effects, it was found that certain modifications led to enhanced binding affinity for neurotransmitter receptors:
Q & A
Basic Research Questions
Q. How can the structure of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- be confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify hydrogen and carbon environments, complemented by high-performance liquid chromatography (HPLC) for purity assessment. For example, distinct NMR signals for the benzonitrile moiety (e.g., aromatic protons at δ 7.4–8.0 ppm) and the piperidinyl group (e.g., methylene protons at δ 2.5–3.5 ppm) are critical. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 75.2%, H: 6.5%, N: 8.9% for C₁₉H₂₀N₂) to confirm stoichiometry .
Q. What are the recommended safety protocols for handling Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- in laboratory settings?
- Methodological Answer : Use protective gloves (nitrile) , safety goggles , and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors. Waste should be segregated and disposed via professional chemical waste services to mitigate environmental contamination. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. What crystallographic techniques are employed to determine the molecular conformation of Benzonitrile derivatives, and how do these findings impact material design?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals molecular conformation and packing. For example, crystal structures of related benzonitrile-piperidine hybrids (e.g., 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile) show chair conformations in piperidine rings and van der Waals-dominated packing. Such data inform solid-state properties (e.g., charge transport in OLEDs) and guide functional group modifications to enhance thermal stability .
Q. How can reductive amination and acylation reactions be optimized in the synthesis of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- derivatives?
- Methodological Answer : Reductive amination of 4-benzylpiperidone with aniline derivatives using sodium triacetoxyborohydride (STAB) in acetic acid yields intermediates. Subsequent acylation with propionyl chloride in triethylamine/dichloromethane achieves high regioselectivity. Optimize solvent polarity (e.g., CHCl₃/MeOH) and stoichiometry (1:1.2 amine:carbonyl) to improve yields (>60%) and reduce byproducts .
Q. What role does Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- play in the development of TADF materials for OLED applications?
- Methodological Answer : The benzonitrile core acts as an electron-withdrawing group , while the piperidinyl-phenylmethyl moiety provides steric bulk to minimize non-radiative decay. In TADF-OLEDs, such derivatives exhibit small singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV) via time-resolved photoluminescence (TRPL). Device optimization involves doping the compound into a host matrix (e.g., CBP) at 5–10 wt% for balanced charge transport .
Q. How do solvent systems and reaction conditions influence the purity and yield of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Non-polar solvents (e.g., toluene) favor cyclization but reduce reaction rates. For purification, gradient elution in flash chromatography (hexane/ethyl acetate, 4:1 to 1:1) effectively isolates the product. Reaction temperatures >80°C improve kinetics but require inert atmospheres to prevent degradation .
Data Contradictions and Resolution
- Issue : Conflicting reports on piperidine ring conformations (chair vs. boat) in crystallographic studies.
- Resolution : SC-XRD analysis under varied conditions (e.g., temperature, crystallization solvent) clarifies that chair conformations dominate due to steric stabilization from the benzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
